4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid
Overview
Description
4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C11H10O4S and a molecular weight of 238.26 g/mol It is characterized by the presence of a benzoic acid moiety linked to a 2-oxooxolan-3-yl group via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 2-oxooxolane (γ-butyrolactone) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the thioether linkage between the benzoic acid and the oxolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxolane ring can be reduced to form the corresponding alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl and oxolane moieties may play a role in modulating the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Mercaptobenzoic acid: Lacks the oxolane ring but contains the benzoic acid and sulfanyl groups.
γ-Butyrolactone: Contains the oxolane ring but lacks the benzoic acid and sulfanyl groups.
4-Hydroxybenzoic acid: Contains the benzoic acid moiety but has a hydroxyl group instead of a sulfanyl group.
Uniqueness
4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is unique due to the combination of the benzoic acid moiety, the oxolane ring, and the sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(2-oxooxolan-3-yl)sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c12-10(13)7-1-3-8(4-2-7)16-9-5-6-15-11(9)14/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYBGEKXCCDMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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